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molecular formula CeH3NO4 B077679 Cerium(III) nitrate hexahydrate CAS No. 10294-41-4

Cerium(III) nitrate hexahydrate

Cat. No. B077679
M. Wt: 221.14 g/mol
InChI Key: DHBGEZZULIYPKP-UHFFFAOYSA-N
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Patent
US05876854

Procedure details

3 moles of acetylacetone was added to 1 mole of cerium nitrate hexahydrate, followed by treatment by heating to 90° C. with agitation for 1 hour. The resultant solution was provided as a stock solution for cerium nitrate. This contained 23.2% of CeO2 as solids.
Quantity
3 mol
Type
reactant
Reaction Step One
Name
cerium nitrate hexahydrate
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Name
cerium nitrate

Identifiers

REACTION_CXSMILES
C(CC(=O)C)(=O)C.O.O.O.O.O.O.[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24]>>[N+:14]([O-:17])([O-:16])=[O:15].[Ce+3:18].[N+:19]([O-:22])([O-:21])=[O:20].[N+:23]([O-:26])([O-:25])=[O:24] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
cerium nitrate hexahydrate
Quantity
1 mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
[Compound]
Name
resultant solution
Type
product
Smiles
Name
cerium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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